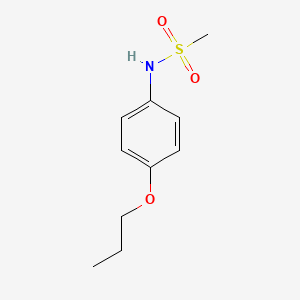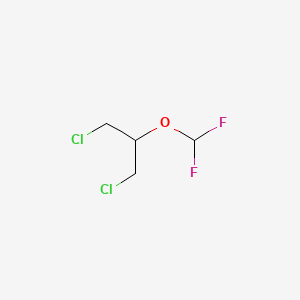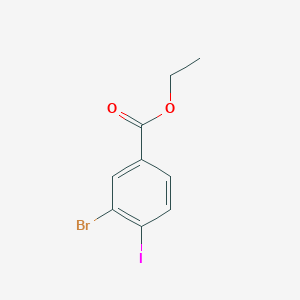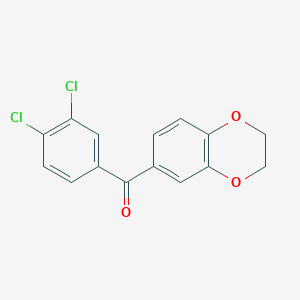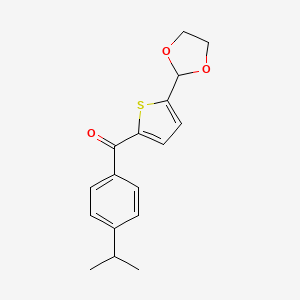
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-(4-isopropylbenzoyl)thiophene, also known as DIPT, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It has been studied for its unique properties, including its ability to act as an antioxidant, an enzyme inhibitor, and a modulator of gene expression. DIPT is a versatile compound that can be used in a variety of lab experiments and has a variety of potential applications in the future.
Aplicaciones Científicas De Investigación
Electrochromic Devices:
- Research Context: Asymmetric structure monomers, including those related to thiophene derivatives, have been designed and synthesized for applications in electrochromic devices. The electrochemical and electrochromic properties of polymer films derived from these monomers exhibit potential for use in electrochromic devices, displaying a range of colors and efficient switching times (Hu et al., 2019).
Antimicrobial Agents:
- Research Context: Thiophene-containing compounds have demonstrated significant biological activity, including antibacterial and antifungal properties. Their versatile biological activities and utility in synthesizing a variety of heterocyclic compounds make them valuable in the development of antimicrobial agents (Mabkhot et al., 2017).
Aniline Sensing:
- Research Context: Novel thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their potential in aniline sensing. Studies on the fluorescence quenching of these derivatives by aniline suggest their applicability as aniline sensors, which could be important for future detection applications (Naik et al., 2018).
Material Science and Pharmaceuticals:
- Research Context: Substituted thiophenes have found a wide array of applications in material science and pharmaceuticals due to their diverse biological activities. They are also utilized in various electronic applications like thin-film transistors and solar cells (Nagaraju et al., 2018).
Cationic Polymerization and Conjugated Polymer Formation:
- Research Context: Highly conjugated thiophene derivatives have been studied for photoinduced electron transfer reactions, which are essential for initiating cationic polymerization and forming conjugated polymers. These processes are integral to developing materials for various electronic applications (Aydoğan et al., 2012).
Plastic Solar Cells:
- Research Context: Novel monomers, including those based on thiophene, have been synthesized for the development of plastic solar cells. Oligophenylenevinylenes derived from these monomers have shown promising results in photovoltaic cells, indicating the potential of thiophene derivatives in solar energy applications (Jørgensen & Krebs, 2005).
Propiedades
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-8-15(21-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDNKTJZUJTFNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641946 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene | |
CAS RN |
898778-37-5 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

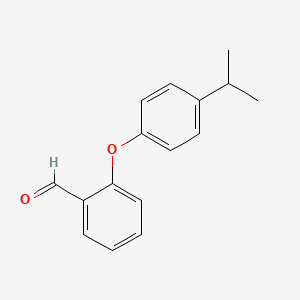
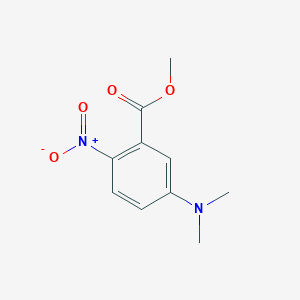
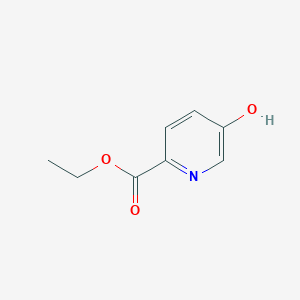


![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

